Unii-4L8EG56vda
Unii-4L8EG56vda
AZ599 is a CB1 full agonist with good solubility and low CNS penetration.
Brand Name:
Vulcanchem
CAS No.:
910798-82-2
VCID:
VC0519966
InChI:
InChI=1S/C25H35N3O4S/c1-3-33(30,31)28-23-5-4-19(25(29)26-11-6-18(2)7-12-26)16-21(23)22-17-27(13-8-24(22)28)20-9-14-32-15-10-20/h4-5,16,18,20H,3,6-15,17H2,1-2H3
SMILES:
CCS(=O)(=O)N1C2=C(CN(CC2)C3CCOCC3)C4=C1C=CC(=C4)C(=O)N5CCC(CC5)C
Molecular Formula:
C25H35N3O4S
Molecular Weight:
473.6 g/mol
Unii-4L8EG56vda
CAS No.: 910798-82-2
Cat. No.: VC0519966
Molecular Formula: C25H35N3O4S
Molecular Weight: 473.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | AZ599 is a CB1 full agonist with good solubility and low CNS penetration. |
|---|---|
| CAS No. | 910798-82-2 |
| Molecular Formula | C25H35N3O4S |
| Molecular Weight | 473.6 g/mol |
| IUPAC Name | [5-ethylsulfonyl-2-(oxan-4-yl)-3,4-dihydro-1H-pyrido[4,3-b]indol-8-yl]-(4-methylpiperidin-1-yl)methanone |
| Standard InChI | InChI=1S/C25H35N3O4S/c1-3-33(30,31)28-23-5-4-19(25(29)26-11-6-18(2)7-12-26)16-21(23)22-17-27(13-8-24(22)28)20-9-14-32-15-10-20/h4-5,16,18,20H,3,6-15,17H2,1-2H3 |
| Standard InChI Key | UCMNIYFDRVBMFV-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)N1C2=C(CN(CC2)C3CCOCC3)C4=C1C=CC(=C4)C(=O)N5CCC(CC5)C |
| Canonical SMILES | CCS(=O)(=O)N1C2=C(CN(CC2)C3CCOCC3)C4=C1C=CC(=C4)C(=O)N5CCC(CC5)C |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator